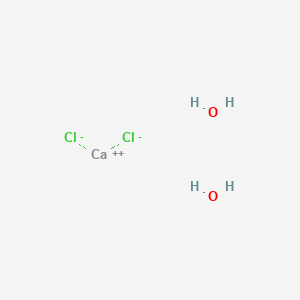

氯化钙

描述

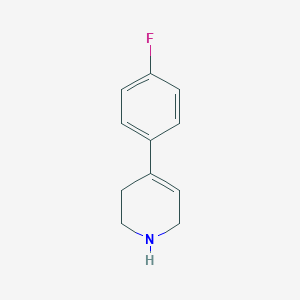

Calcium-activated Chloride Channels

Calcium-activated chloride channels (CaCCs) are integral to various physiological processes such as epithelial secretion, sensory transduction, and regulation of excitability in neurons and cardiac cells. Despite their broad expression and significant functions, the understanding of CaCCs is limited due to the lack of specific blockers and unclear molecular identities. Recent advancements in the pharmacology and molecular identification of CaCCs are being evaluated to better comprehend their roles and mechanisms .

Molecular Dynamics Modeling of Chloride Binding

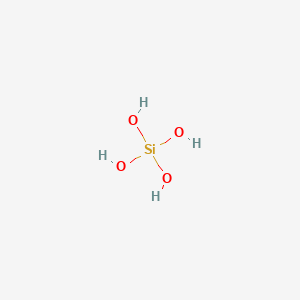

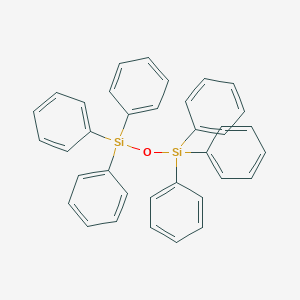

The interaction of chloride with calcium hydroxide, hydrated calcium aluminate, and calcium silicate phases has been studied using molecular dynamics simulations. These phases are crucial in calcium silicate and aluminate cements and represent a variety of hydrous materials. The simulations focus on the adsorption mechanisms of chloride and associated cations at the interfaces, providing insights into the structure and dynamics at the solution/solid interfaces .

Effects of Calcium Chloride on Tricalcium Silicate Hydration

Calcium chloride (CaCl2) is known to accelerate the hydration, setting, and early strength development in portland cement and tricalcium silicate pastes. The use of soft X-ray transmission microscopy has allowed for in situ observation of the hydration process, revealing that CaCl2 promotes the formation of low-density microstructure calcium silicate hydrate .

Chloride Ions Transport and Adsorption in Nano-pores

The transport and adsorption of water and ions in the nano-pores of calcium silicate hydrate gel were investigated through experiments and molecular dynamics. The study indicates that calcium ions enhance the binding ability of the gel, and the molecular dynamics simulations provide a detailed mechanism of chloride ions adsorption influenced by the state of calcium ions near the surface .

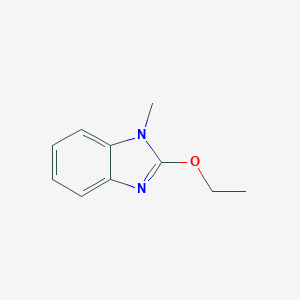

Calcium Solvation in Aqueous Solutions

A new parametrization of the calcium dication has been developed to account for polarization effects in molecular dynamics simulations. This model allows for an accurate description of concentrated aqueous calcium chloride solutions, which is important for biological and technological applications .

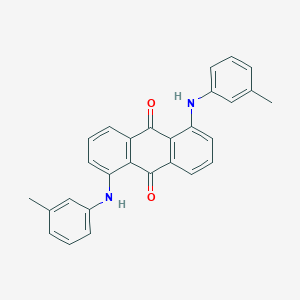

Aggregation Patterns of Bile Salts

The crystal structure of calcium cholate chloride heptahydrate has been determined, showing bilayer-type arrangements with interactions between calcium ions, water molecules, and cholate residues. This structure may be relevant to the formation of bile salt micelles in aqueous media and highlights the versatility of cation-binding patterns .

Inhibition of DNA Synthesis by Calcium Chloride

Calcium chloride has been found to inhibit the stimulation of replicative DNA synthesis induced by sodium chloride in the pyloric mucosa of rat stomachs. This suggests that calcium ions may act as anti-tumor promoters in stomach carcinogenesis .

Gel Properties of Porcine Myosin–κ-carrageenan Mixtures

The addition of calcium chloride to porcine myosin–κ-carrageenan mixtures improves water-holding capacity and gel strength. However, higher concentrations of CaCl2 can lead to decreased water-holding capacity due to the formation of large aggregates and cavities. The study provides insights into the mechanisms by which CaCl2 affects gel properties in meat products .

Use of Calcium Chloride in Applied Thermal Engineering

Calcium chloride is attractive for thermal processes due to its hygroscopic nature, heat of hydration, and low material costs. Its use in phase change materials, desiccants, heat pumps, refrigeration, and thermal energy storage is reviewed, discussing the advantages, challenges, and technical improvements .

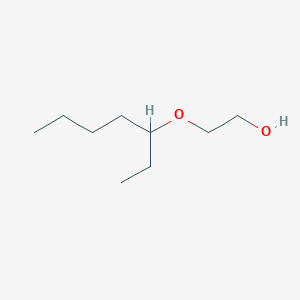

Sugar Complexation with Calcium Ion

The crystal structure of a hydrated calcium chloride complex of D-ribose has been determined, showing that all oxygen atoms of the ribose molecule are involved in calcium binding. The structure provides insights into the extensive hydrogen-bond network formed by hydroxyl groups, water molecules, and chloride ions, which is crucial for crystal packing .

科研应用

热应用

氯化钙在应用热工程中具有重要意义,因为它具有吸湿性、水合热和其水合物的性质。它被用于相变材料、干燥剂、热泵、制冷和热能储存。其低材料成本和有利的物理化学性质使其在各种热过程中具有吸引力,包括在制冷应用中的氨吸附(N’Tsoukpoe等,2015)。

建筑和水泥水化

氯化钙可以加速硅酸盐水泥和三钙硅酸盐浆体的水化、凝结和早期强度发展。它是一种公认的有效催化剂,尽管直到最近的研究(Juenger et al., 2005)才完全理解了这种加速背后的机制及其微观结构的影响。

食品保鲜

在食品工业中,氯化钙被用作硬化剂,以延长蔬菜的保质期。例如,对其对鲜切绿豆的生化和色彩特性的影响进行了研究,显示对白度指数、褐变指数和总色差有显著影响(Kasım & Kasım,2015)。

土壤和侵蚀控制

氯化钙已被用于微生物诱导碳酸盐沉淀(MICP)以加固根土复合材料,显著提高其抗剪强度,使其成为坡度固化和土壤侵蚀控制的可行方法(Zheng等,2022)。

分子动力学和离子溶解

氯化钙在水环境中对钙离子溶解的作用对于理解钙在生物和技术应用中的相互作用至关重要。已经开发了先进的参数化和模型来准确描述这些相互作用(Kohagen et al., 2014)。

对混凝土性能的影响

当作为凝固加速剂添加时,氯化钙会影响矿物三氧化合物和白色波特兰水泥等材料中的pH值和钙离子释放,增强其物理化学性质和易处理性(Bortoluzzi et al., 2006)。

农业应用

氯化钙已被用于农业中,以提高水果(如木瓜)的采后质量,通过增加果皮和果肉中的钙含量,减少乙烯产生,并控制炭疽病病斑直径(Madani et al., 2016)。

提高肉制品质量

在肉类工业中,将氯化钙添加到含有κ-卡拉胶的低脂肉制品中,以改善水持力和凝胶强度等功能性能(Pan et al., 2017)。

园艺增强

在“布雷本”苹果中喷洒氯化钙已经显示出减少苦核病的发生率和提高水果整体质量的效果,展示了其在园艺中增强水果质量的潜力(Neilsen et al., 2005)。

Safety And Hazards

未来方向

Calcium chloride has been explored for use in self-healing concrete . In this process, calcium carbonate precipitation (CCP)-capable bacteria and nutrients are embedded inside the concrete. These bacteria are expected to increase the durability of the concrete by precipitating calcium carbonate in situ to heal cracks that develop in the concrete .

性质

IUPAC Name |

calcium;dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-52-4 (Parent) | |

| Record name | Calcium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium chloride hydrate | |

CAS RN |

10035-04-8 | |

| Record name | Calcium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。